molecular formula C21H21N9O5 B11561343 4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11561343
M. Wt: 479.4 g/mol
InChI Key: PDMDOTSTSLCVAO-VULFUBBASA-N
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Description

4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, nitrophenyl groups, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of Nitrophenyl Groups: The nitrophenyl groups are attached through electrophilic aromatic substitution reactions.

    Formation of the Hydrazinyl Group: The hydrazinyl group is introduced through condensation reactions with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and hydrazinyl groups.

    Reduction: Reduction reactions can occur at the nitrophenyl groups, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazine core and nitrophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amino derivatives with reduced nitrophenyl groups.

    Substitution Products: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers and materials for enhanced properties.

Biology

    Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine: Lacks the hydrazinyl group.

    4-(morpholin-4-yl)-N-(4-aminophenyl)-6-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine: Contains amino groups instead of nitrophenyl groups.

Uniqueness

The presence of both nitrophenyl and hydrazinyl groups in 4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine makes it unique compared to similar compounds

Properties

Molecular Formula

C21H21N9O5

Molecular Weight

479.4 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-(4-nitrophenyl)-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21N9O5/c1-14(15-2-6-17(7-3-15)29(31)32)26-27-20-23-19(22-16-4-8-18(9-5-16)30(33)34)24-21(25-20)28-10-12-35-13-11-28/h2-9H,10-13H2,1H3,(H2,22,23,24,25,27)/b26-14+

InChI Key

PDMDOTSTSLCVAO-VULFUBBASA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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